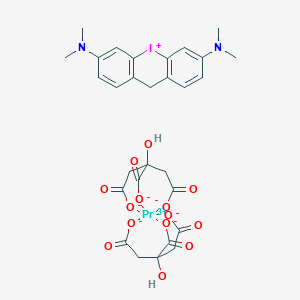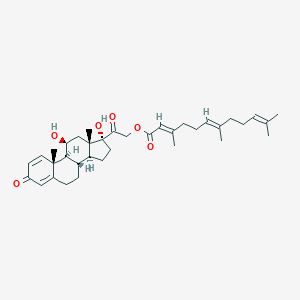
Prednisolone farnesylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prednisolone farnesylate is a synthetic glucocorticoid that is widely used in scientific research. It is a derivative of prednisolone, which is a naturally occurring steroid hormone produced by the adrenal gland. Prednisolone farnesylate has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various cellular processes.
Aplicaciones Científicas De Investigación
Diffusion and Metabolism in Skin
Prednisolone farnesylate's diffusion and metabolism were explored in the viable skin of hairless mice. This study found that the pro-drug ester was extensively metabolized in viable skin while remaining stable in donor and receptor solutions. The bioconversion rate was influenced by the skin's placement direction in vitro, with metabolism increasing with distance from the skin surface, indicating enzyme enrichment in lower skin layers. This suggests potential applications in targeted drug delivery through the skin (Tojo, Yamada, & Hikima, 1994).
Binding in Skin
Research on the skin binding of prednisolone and its esters, including farnesylate, revealed nonhomogeneous distribution in hairless mouse skin. The findings suggest that prednisolone prodrugs might prolong the dermal retention of the parent drug, potentially impacting how it is delivered systemically (Hikima & Tojo, 1997).
Toxicity Studies
Several studies have investigated the toxicity of prednisolone farnesylate in animal models. These include comprehensive assessments in rats and beagle dogs, examining effects on various physiological parameters, organ systems, and potential toxicological impacts. These studies are crucial for understanding the safety profile of prednisolone farnesylate in potential therapeutic applications (Taniguchi et al., 1992; Nagashima et al., 1992; Okazaki et al., 1992).
Pharmacokinetics and Pharmacodynamics
The study of prednisolone's pharmacokinetics and pharmacodynamics, including its ester forms like farnesylate, is crucial for optimizing its therapeutic use. For instance, research has shown that dosing time significantly affects prednisolone's pharmacokinetics and pharmacodynamics, suggesting the need for tailored dosing schedules for optimal efficacy and reduced side effects (Xu, Winkler, Sabarinath, & Derendorf, 2008).
Propiedades
Número CAS |
118244-44-3 |
|---|---|
Nombre del producto |
Prednisolone farnesylate |
Fórmula molecular |
C8H11ClO3 |
Peso molecular |
578.8 g/mol |
Nombre IUPAC |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate |
InChI |
InChI=1S/C36H50O6/c1-23(2)9-7-10-24(3)11-8-12-25(4)19-32(40)42-22-31(39)36(41)18-16-29-28-14-13-26-20-27(37)15-17-34(26,5)33(28)30(38)21-35(29,36)6/h9,11,15,17,19-20,28-30,33,38,41H,7-8,10,12-14,16,18,21-22H2,1-6H3/b24-11+,25-19+/t28-,29-,30-,33+,34-,35-,36-/m0/s1 |
Clave InChI |
SBQAKZYUNWNIRL-WIPKXTQKSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/C(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)C)C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)C)C)C |
Otros números CAS |
118244-44-3 |
Sinónimos |
11 beta,17 alpha,21-trihydroxy-1,4-pregnadiene-3,20-dione 21-(E,E)-3,7,11-trimethyl-2,6,10-dodecatrienoate prednisolone farnesylate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S,4S,5R)-6-[[(2S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B218531.png)
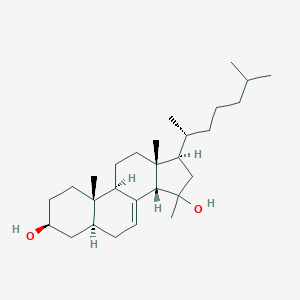

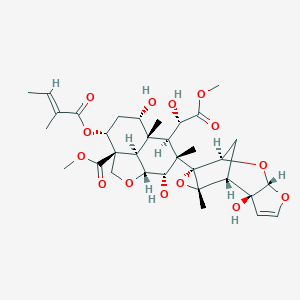

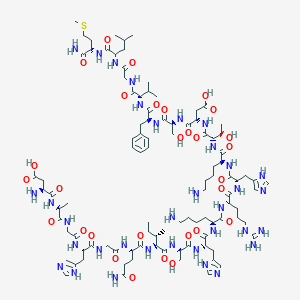
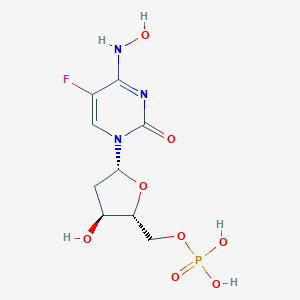
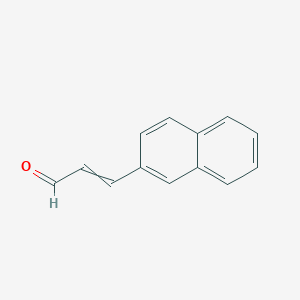
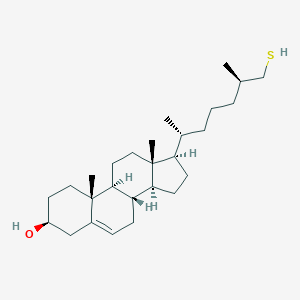

![[2,13-Dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24,25-tetrathia-3,14-diazahexacyclo[10.9.4.01,14.03,12.04,10.015,20]pentacosa-6,9,17,19-tetraen-5-yl] 2-hydroxy-2-phenylacetate](/img/structure/B218746.png)
